3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Optimal conditions are maintained to ensure efficient reactions.
Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: For substitution reactions, common nucleophiles include amines and alcohols, while electrophiles include alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine derivatives: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds with the sulfonamide functional group but different core structures.
Uniqueness
The uniqueness of 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-19(15-26(21)22)31(28,29)27(14-16-6-4-5-7-20(16)23)17-8-10-18(30-2)11-9-17/h4-13,15H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRWHRRJYIAHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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